3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
Description
Systematic Nomenclature and Chemical Identity
The systematic nomenclature of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. According to PubChem database records, this compound is officially designated as 3-(4-bromophenyl)-7-hydroxy-2-methylchromen-4-one, with the Chemical Abstracts Service registry number 610758-58-2. The molecular structure encompasses a chromen-4-one core framework, which constitutes the fundamental benzopyran system characteristic of chromone derivatives.
The chemical identity of this compound is further defined by its unique structural features. The molecule contains a 4-bromophenyl substituent at the 3-position of the chromone ring system, a hydroxyl group positioned at the 7-position, and a methyl group attached to the 2-position. This specific substitution pattern distinguishes it from other chromone derivatives and contributes to its distinctive physicochemical properties. The presence of the bromine atom introduces significant electronic effects that influence both the chemical reactivity and biological activity of the compound.
Spectroscopic characterization provides additional confirmation of the compound's identity. The Simplified Molecular Input Line Entry System representation is recorded as O=C1C(C2=CC=C(Br)C=C2)=C(C)OC3=C1C=CC(O)=C3, which precisely describes the connectivity pattern of all atoms within the molecule. Nuclear Magnetic Resonance spectroscopy serves as a critical tool for structural elucidation, with characteristic chemical shifts corresponding to hydrogen and carbon atoms in different electronic environments.
Historical Evolution of Chromone Research
The historical development of chromone research traces back to the early 20th century, when researchers first recognized the significance of these heterocyclic compounds in natural product chemistry. The foundational work in chromone chemistry was established through the identification of khellin, which represented the first known heterocyclic compound containing a chromone moiety, extracted from Ammi visnaga Linnaeus. This discovery catalyzed extensive research into the pharmacological properties of chromone derivatives, revealing their potential as vasodilators, bronchodilators, and antispasmodic agents.
The evolution of synthetic methodologies for chromone preparation has been marked by several key developments. The Kostanecki-Robinson method emerged as one of the earliest systematic approaches, involving the reaction of 2-hydroxyacetophenone with anhydrides to construct the chromone core structure. This methodology was subsequently refined and extended through various modifications, including the use of different catalysts and reaction conditions to improve yields and selectivity. The development of microwave-assisted synthesis techniques has further revolutionized chromone preparation, enabling the rapid synthesis of derivatives such as 2,6-dimethylchromone and 2-methyl-6-chlorochromone under mild conditions.
More recent advances in chromone research have focused on understanding structure-activity relationships and developing new synthetic routes. The application of palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has emerged as an efficient method for synthesizing 4H-chromen-4-one derivatives. This approach utilizes Pd(PPh3)4/Xphos as the catalyst system with K2CO3 as the base in 1,4-dioxane, providing access to diversely functionalized flavonoids in moderate to good yields. The Vilsmeier-Haack reaction has also been extensively employed for chromone synthesis, with various modifications including the use of microwave promotion to enhance reaction efficiency.
The historical trajectory of chromone research demonstrates the progressive refinement of synthetic methodologies and the expanding understanding of their biological significance. Contemporary research efforts continue to explore novel synthetic approaches and investigate the therapeutic potential of chromone derivatives, particularly those containing halogen substituents that may enhance biological activity through specific molecular interactions.
Academic Significance in Flavonoid Chemistry
The academic significance of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one within flavonoid chemistry extends beyond its individual properties to encompass broader implications for understanding structure-activity relationships in this important class of natural products. Flavonoids represent one of the largest groups of naturally occurring phenolic compounds, with chromone derivatives serving as important synthetic analogs that provide insights into the chemical and biological behavior of these molecules. The systematic study of halogenated chromone derivatives, such as 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, contributes to the development of comprehensive structure-activity relationship models that guide the rational design of new therapeutic agents.
The compound's significance is particularly evident in the context of biomimetic synthesis and the development of synthetic methodologies that can access complex flavonoid scaffolds. Research has demonstrated that chromone-based reactants serve as highly efficient building blocks in catalytic asymmetric domino annulation reactions, enabling the construction of chiral polycyclic chromanones that constitute the core structures of many natural products and bioactive molecules. These synthetic approaches are difficult to achieve through alternative strategies, highlighting the unique value of chromone derivatives as synthetic intermediates.
Furthermore, the study of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one contributes to the broader understanding of chromone and flavonoid alkaloids, which represent a unique convergence of multiple biosynthetic pathways. These compounds exhibit diverse and unique structures that provide new leads for drug discovery, with bioactivities that extend beyond those typically associated with alkaloids. The presence of halogen substituents, such as the bromine atom in this compound, introduces additional complexity that may enhance biological activity through specific molecular interactions with target proteins.
The academic importance of this compound is also reflected in its utility as a model system for investigating fundamental chemical processes. The electronic effects introduced by the bromine substituent provide opportunities to study halogen bonding interactions, which have gained recognition as important non-covalent interactions in chemical biology and drug design. The hydroxyl group at the 7-position enables hydrogen bonding studies, while the overall chromone framework serves as a scaffold for investigating pi-stacking interactions and other aromatic interactions that are crucial in biological systems.
Research Scope and Methodological Frameworks
The research scope encompassing 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one spans multiple disciplines, including organic synthesis, medicinal chemistry, computational chemistry, and biochemistry. Contemporary research methodologies employ a combination of experimental and theoretical approaches to elucidate the properties and potential applications of this compound. Synthetic studies have focused on developing efficient routes for compound preparation, with particular emphasis on scalable methodologies that can provide access to sufficient quantities for biological evaluation.
Analytical methodologies play a crucial role in compound characterization and quality assessment. Nuclear Magnetic Resonance spectroscopy remains the primary tool for structural confirmation, with both proton and carbon-13 spectra providing detailed information about the molecular framework. Mass spectrometry techniques, including high-resolution mass spectrometry, enable precise determination of molecular weight and fragmentation patterns that support structural assignments. Infrared spectroscopy provides information about functional groups, particularly the carbonyl and hydroxyl functionalities that are characteristic of chromone derivatives.
Biological evaluation methodologies encompass a range of assays designed to assess the compound's bioactivity profile. Antioxidant activity is typically evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, which measures the compound's ability to reduce oxidative stress in biological systems. Anti-inflammatory activity assessment often involves cyclooxygenase inhibition assays, building upon the established knowledge that chromone derivatives can exhibit significant inhibitory activity toward both cyclooxygenase-1 and cyclooxygenase-2 enzymes.
Computational chemistry approaches have become increasingly important in chromone research, providing insights into molecular properties that are difficult to access through experimental methods alone. Density functional theory calculations can predict electronic properties, molecular geometries, and reactivity patterns, while molecular docking studies can evaluate potential interactions with biological targets. These computational methods complement experimental studies and provide valuable guidance for structure optimization efforts.
The methodological framework for studying 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one also encompasses investigation of its chemical reactivity patterns. The compound can participate in various chemical reactions, including nucleophilic additions, electrophilic substitutions, and metal-catalyzed coupling reactions. Understanding these reactivity patterns is essential for developing synthetic routes to related compounds and for predicting potential metabolic pathways in biological systems.
Recent advances in analytical chemistry have introduced new methodological approaches for studying chromone derivatives. Ultra-high-performance liquid chromatography coupled with mass spectrometry enables sensitive detection and quantification of the compound in complex mixtures, while nuclear magnetic resonance metabolomics approaches can track the compound's fate in biological systems. These advanced analytical capabilities support both synthetic chemistry research and biological evaluation studies, providing comprehensive data sets that inform understanding of compound properties and behavior.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWHHKTAAYCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419917 | |
| Record name | 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610758-58-2 | |
| Record name | 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux to facilitate the formation of the chromenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of 7-keto-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Material Science
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been utilized as a key intermediate in the synthesis of heterocyclic liquid crystals. Research indicates that derivatives of this compound can exhibit unique liquid crystalline behavior when incorporated into polymer matrices.
| Compound | Application | Methodology | Results |
|---|---|---|---|
| 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Liquid crystal synthesis | Free radical polymerization | Unique liquid crystalline behavior observed |
Pharmacology
The compound has been studied for its pharmacological activities, particularly in combating drug resistance in pathogens and cancerous cells. A notable derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized to explore its antimicrobial and anticancer properties.
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial activity | Synthesis of derivatives | Effective against resistant bacterial strains |
| Anticancer activity | In vitro assays | Significant cytotoxic effects on cancer cell lines |
Biological Studies
Research has demonstrated the neurotoxic potentials of derivatives of this compound on aquatic species such as rainbow trout (Oncorhynchus mykiss). The studies focused on the effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain.
| Parameter Studied | Methodology | Results |
|---|---|---|
| Neurotoxicity assessment | Behavioral tests and biochemical assays | Altered AchE activity and increased MDA levels indicative of oxidative stress |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of a platinum(II) complex derived from 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. The complex showed significant inhibition zones against various bacterial strains, indicating potent antibacterial activity.
Case Study 2: Radical Scavenging Activity
The radical scavenging activity (RSA) of the Pt(II) complex was evaluated using DPPH assays. The results indicated strong antiradical properties, suggesting potential applications in antioxidant therapies.
Mechanism of Action
The biological activity of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Modifications on the Chromenone Core
Substituent Effects on Physicochemical Properties
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 302953-04-4)
- Structure : Replaces bromine with chlorine and methyl with trifluoromethyl.
- Impact : The trifluoromethyl group increases electron-withdrawing effects, lowering pKa (6.66 vs. ~8–9 for methyl analogs) and enhancing metabolic stability. Higher density (1.543 g/cm³) and boiling point (425.9°C) reflect increased molecular weight (340.68 g/mol) and polarity .
- Biological Relevance : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved bioavailability .
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (AC1NU9H2)
- Structure : Methoxy group at phenyl position 2 instead of bromine at position 3.
- Impact : Methoxy’s electron-donating nature reduces electrophilicity compared to bromophenyl. The hydroxyl at position 7 remains, enabling antioxidant activity.
- Applications : Similar to daidzein derivatives, used in studying estrogen receptor modulation .
Substituent Position and Bioactivity
- 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one Structure: Bromophenyl at position 4, nitro and methylamino groups at positions 3 and 2. Impact: The nitro group introduces strong electron-withdrawing effects, while the dimethyl and methylamino groups enhance steric bulk. Crystallography: The bromophenyl ring is nearly perpendicular to the chromenone core, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
Alkoxy Chain Modifications
7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 7)
7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 8)
Crystallographic and Spectroscopic Data
Biological Activity
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as a derivative of chromanone, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antioxidant potential, and antimicrobial effects, supported by relevant research findings.
Chemical Structure and Properties
The compound belongs to the chromanone class, characterized by a benzopyran structure. Its molecular formula is with a CAS number of 610758-58-2. The presence of the bromine atom and hydroxyl group significantly influences its biological activity.
1. Anticancer Activity
Research indicates that chromanone derivatives exhibit substantial anticancer properties. A study evaluated various chromanone compounds against different cancer cell lines, revealing that derivatives with bromine substitutions often show enhanced cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | MCF-7 (breast cancer) | 10.5 |
| 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | A549 (lung cancer) | 12.3 |
The above table illustrates the effectiveness of this compound against breast and lung cancer cell lines, with lower IC50 values indicating higher potency .
2. Antioxidant Activity
The antioxidant capacity of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been assessed through various assays, including DPPH and lipid peroxidation inhibition tests. The compound demonstrated significant radical scavenging activity, comparable to standard antioxidants like vitamin E.
| Assay Type | Result (Inhibition %) |
|---|---|
| DPPH Scavenging | 78.5 ± 2.1 |
| Lipid Peroxidation | 65.0 ± 1.5 |
These results suggest that the compound effectively reduces oxidative stress, contributing to its potential therapeutic applications in oxidative stress-related diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, particularly against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A recent study investigated the anticancer effects of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in a mouse model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, with histopathological analyses confirming apoptosis in tumor cells.
Case Study 2: Antioxidant Effects in Diabetic Rats
In another study, diabetic rats treated with the compound showed improved levels of endogenous antioxidants and reduced markers of oxidative stress. This suggests its potential utility in managing diabetes-related complications.
Q & A
Q. What are the established synthetic routes for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one?
The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, a substituted acetophenone derivative (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) reacts with a brominated benzaldehyde (e.g., 4-bromobenzaldehyde) in ethanol under basic conditions (e.g., KOH), followed by acid or thermal cyclization to form the chromenone core . Modifications, such as introducing propargyl groups, involve nucleophilic substitution with reagents like propargyl bromide in DMF using K₂CO₃ as a base .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related bromophenyl chromenones exhibit distinct dihedral angles between the chromenone core and substituents (e.g., ~65° for benzene-chromenone planes) and intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize the crystal lattice . Spectroscopic methods (NMR, FTIR) confirm functional groups, with hydroxy protons appearing as singlets (~δ 12 ppm in ¹H NMR) and carbonyl stretches at ~1650 cm⁻¹ in IR .
Q. What are the preliminary biological screening protocols for this compound?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition).
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical to validate results .
Advanced Research Questions
Q. How does the bromophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing bromine at the para position reduces electron density on the chromenone core, enhancing electrophilic substitution at the 5- and 8-positions. Computational studies (DFT) show decreased HOMO-LUMO gaps (~3.5 eV) compared to non-halogenated analogs, increasing susceptibility to nucleophilic attack. This electronic effect also stabilizes radical intermediates in oxidation reactions .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions (e.g., serum content, incubation time) or impurities. Strategies include:
Q. What crystallographic insights explain the compound’s molecular interactions?
SCXRD reveals intramolecular hydrogen bonds (e.g., O–H⋯O=C) that rigidify the chromenone core, while intermolecular C–H⋯π interactions between bromophenyl groups and aromatic rings stabilize the crystal lattice. The bromine atom’s van der Waals radius (~1.85 Å) creates steric hindrance, influencing packing motifs (e.g., herringbone vs. layered arrangements) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like COX-2 or topoisomerases. ADMET predictions (SwissADME) highlight moderate solubility (LogP ~3.2) and potential CYP450 inhibition, guiding lead optimization .
Methodological Considerations
Q. How to optimize synthetic yield for scale-up?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalysis : Proline derivatives (e.g., L-proline) improve enantioselectivity in asymmetric syntheses.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) .
Q. What strategies mitigate degradation during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
